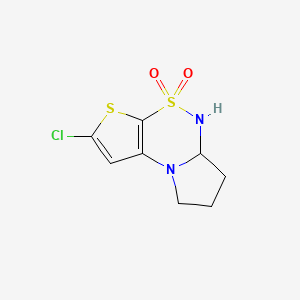
LTB4 antagonist 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LTB4 antagonist 3: is a compound known for its anti-inflammatory properties. It functions by inhibiting the activity of leukotriene B4, a potent lipid mediator involved in inflammation and immune responses. This compound has garnered significant interest due to its potential therapeutic applications in treating various inflammatory diseases.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of LTB4 antagonist 3 involves multiple steps, starting from readily available precursors. The process typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to construct the core molecular framework.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to streamline production.
化学反応の分析
Types of Reactions: LTB4 antagonist 3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
Chemistry: LTB4 antagonist 3 is used in chemical research to study the mechanisms of inflammation and immune responses. It serves as a tool compound to investigate the role of leukotriene B4 in various biological processes.
Biology: In biological research, this compound is employed to explore the pathways involved in leukocyte recruitment and activation. It helps in understanding the molecular mechanisms underlying inflammatory diseases.
Medicine: The compound has potential therapeutic applications in treating conditions such as asthma, arthritis, and inflammatory bowel disease. Clinical trials are ongoing to evaluate its efficacy and safety in humans.
Industry: In the pharmaceutical industry, this compound is used in the development of new anti-inflammatory drugs. Its unique properties make it a valuable candidate for drug discovery and development.
作用機序
LTB4 antagonist 3 exerts its effects by binding to the leukotriene B4 receptor, thereby blocking the interaction between leukotriene B4 and its receptor. This inhibition prevents the activation of downstream signaling pathways that lead to inflammation and immune cell recruitment. The compound specifically targets the leukotriene B4 receptor, making it highly selective and effective in reducing inflammation.
類似化合物との比較
- Leukotriene B4 receptor antagonist 1
- Leukotriene B4 receptor antagonist 2
- Leukotriene B4 receptor antagonist 4
Comparison: LTB4 antagonist 3 stands out due to its high selectivity and potency in inhibiting the leukotriene B4 receptor. Compared to other similar compounds, it has shown superior efficacy in reducing inflammation and has a better safety profile. Its unique molecular structure allows for more effective binding to the receptor, making it a promising candidate for therapeutic applications.
特性
分子式 |
C29H27NO6 |
|---|---|
分子量 |
485.5 g/mol |
IUPAC名 |
2-(4-benzylpiperidine-1-carbonyl)-6-phenylmethoxy-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C29H27NO6/c31-28(30-15-13-21(14-16-30)17-20-7-3-1-4-8-20)26-27(29(32)33)36-25-18-23(11-12-24(25)35-26)34-19-22-9-5-2-6-10-22/h1-12,18,21H,13-17,19H2,(H,32,33) |
InChIキー |
QJHNUCHFWIOGCG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(OC4=C(O3)C=CC(=C4)OCC5=CC=CC=C5)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



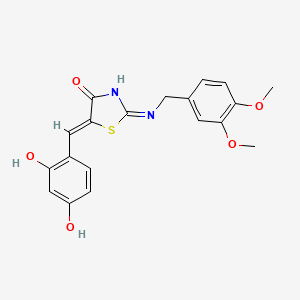

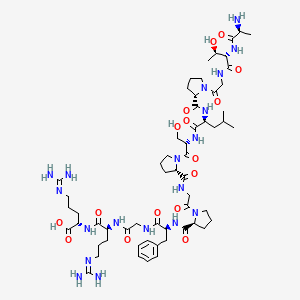

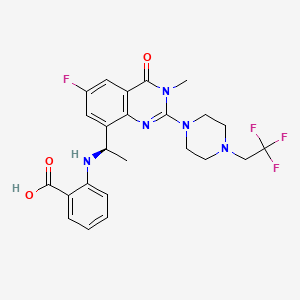
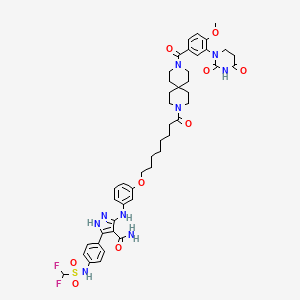
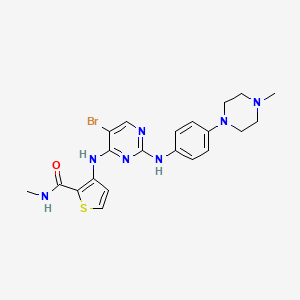
![N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12378813.png)
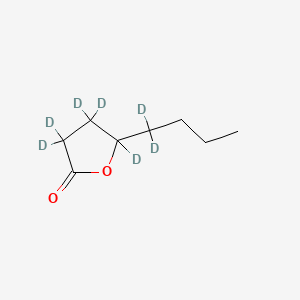
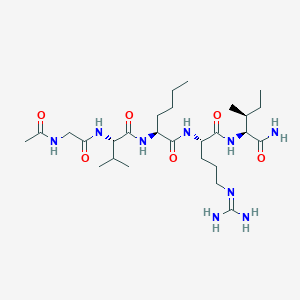
![ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate](/img/structure/B12378820.png)
